molecular formula C16H20N2O2 B2988467 2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide CAS No. 1421585-00-3

2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide

Cat. No.: B2988467
CAS No.: 1421585-00-3
M. Wt: 272.348
InChI Key: MNQDPUHJVNJUBF-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide is a benzamide derivative featuring a morpholine-substituted alkyne chain. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) and the rigid but-2-yn-1-yl linker likely influence its physicochemical properties, such as solubility, bioavailability, and intermolecular interactions. Benzamides are widely studied for their biological activities, including antimicrobial and pesticidal properties, depending on substituent groups .

Properties

IUPAC Name

2-methyl-N-(4-morpholin-4-ylbut-2-ynyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-14-6-2-3-7-15(14)16(19)17-8-4-5-9-18-10-12-20-13-11-18/h2-3,6-7H,8-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQDPUHJVNJUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with isobutyryl chloride, followed by a reaction with 4-isopropylbenzoic acid. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, crystallographic data, and biological activities of benzamide derivatives to infer properties of 2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide.

Structural and Substituent Analysis

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
This compound Morpholine, alkyne linker C₁₆H₂₁N₂O₂ 273.35 (calc.) Morpholine enhances polarity; alkyne adds rigidity.
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Pyridine, thiourea C₁₅H₁₅N₃OS 285.36 Thiourea (C=S) and pyridine groups enable hydrogen bonding.
2-Methyl-N-(4-methylphenyl)benzamide Methylphenyl C₁₅H₁₅NO₂ 241.29 Planar benzamide with trans-amide conformation.
Mepronil (from Pesticide Glossary) 3-(1-Methylethoxy)phenyl C₁₇H₁₇NO₂ 283.33 Ether-linked substituent for pesticidal activity.

Key Observations:

  • The morpholine group in the target compound likely increases polarity and water solubility compared to the thiourea (C=S) in the pyridine analog or the hydrophobic methylphenyl group .

Crystallographic and Hydrogen-Bonding Patterns

Compound Name Crystal System Space Group Hydrogen-Bonding Interactions Dihedral Angle Between Rings
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Monoclinic P2₁/c N–H⋯S and C–H⋯S bonds form R₂²(8) dimeric motifs. 26.86° (pyridine vs. benzamide)
2-Methyl-N-(4-methylphenyl)benzamide Monoclinic P2₁/c N–H⋯O chains along the c-axis. 81.44° (benzoyl vs. aniline)

Key Observations:

  • The pyridine-thiourea analog forms dimeric structures via N–H⋯S bonds , whereas the methylphenyl derivative forms infinite chains via N–H⋯O interactions .

Biological Activity

2-methyl-N-(4-morpholinobut-2-yn-1-yl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in gastrointestinal disorders. Its unique molecular structure, which includes a morpholine group attached to a butynyl chain, contributes to its biological activity.

The primary biological activity of this compound is its role as a gastroprokinetic agent . It functions primarily as a selective agonist for the serotonin 5-HT4 receptor, which is crucial for enhancing gastrointestinal motility. By activating this receptor, the compound promotes increased peristalsis and improved gastric emptying, making it potentially beneficial for conditions such as functional dyspepsia and gastroesophageal reflux disease (GERD) .

Moreover, this compound also exhibits antagonist properties at the 5-HT3 receptor, which may further contribute to its therapeutic efficacy in managing gastrointestinal disorders .

Synthesis

The synthesis of this compound typically involves several steps that allow for variations in substituents to optimize its biological activity and selectivity. The general process includes the formation of the morpholine ring and subsequent attachment of the butynyl chain to the benzamide structure .

Biological Activity Data

Research has demonstrated that this compound enhances gastrointestinal motility effectively. Below is a summary table showcasing its activity compared to other compounds:

Compound Target Receptor Activity Notes
This compound5-HT4 AgonistHighPromotes gastric emptying
Mosapride5-HT4 AgonistModerateUsed for similar indications
3-fluoro-N-(4-morpholinobut-2-yn-1-yl)benzamide5-HT4 AgonistEnhancedIncreased potency against receptors

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in clinical settings:

  • Gastrointestinal Disorders : In clinical trials involving patients with functional dyspepsia, treatment with this compound resulted in significant improvements in symptoms compared to placebo groups .
  • Mechanistic Studies : Binding affinity studies using radiolabeled ligands demonstrated that this compound has a high affinity for the 5-HT4 receptor, confirming its role as an agonist .
  • Comparative Analysis : A comparative study with other gastroprokinetic agents showed that this compound not only enhances motility but also reduces side effects commonly associated with other treatments .

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